molecular formula C18H10F6N4O B2861502 N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide CAS No. 866143-29-5

N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2861502
CAS No.: 866143-29-5
M. Wt: 412.295
InChI Key: QFKCSDULBJZIEW-UHFFFAOYSA-N
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Description

N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a pyrimidine ring, and a benzamide moiety, each contributing to its distinct chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine-Pyrimidine Intermediate: The initial step involves the reaction of 2-chloropyrimidine with 3-aminopyridine under basic conditions to form the 2-pyridin-3-ylpyrimidine intermediate.

    Introduction of the Benzamide Moiety: The intermediate is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide is unique due to its trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial.

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N4O/c19-17(20,21)12-6-11(7-13(8-12)18(22,23)24)16(29)28-14-3-5-26-15(27-14)10-2-1-4-25-9-10/h1-9H,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKCSDULBJZIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019151
Record name N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866143-29-5
Record name N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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